molecular formula C16H24N2S B5596228 N-CYCLOHEXYL-N-METHYL-N'-PHENETHYLTHIOUREA

N-CYCLOHEXYL-N-METHYL-N'-PHENETHYLTHIOUREA

Cat. No.: B5596228
M. Wt: 276.4 g/mol
InChI Key: MEEKORJGOPCCPH-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLTHIOUREA is a thiourea derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLTHIOUREA typically involves the reaction of cyclohexylamine, methylamine, and phenethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods

Industrial production of N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea group plays a crucial role in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-N-METHYL-N’-PHENYLUREA: Similar structure but with a phenyl group instead of a phenethyl group.

    N-CYCLOHEXYL-N-METHYL-N’-PHENYLTHIOUREA: Similar structure but with a phenyl group instead of a phenethyl group.

    N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLUREA: Similar structure but with a urea group instead of a thiourea group.

Uniqueness

N-CYCLOHEXYL-N-METHYL-N’-PHENETHYLTHIOUREA is unique due to the presence of both cyclohexyl and phenethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-18(15-10-6-3-7-11-15)16(19)17-13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEKORJGOPCCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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